Esculentin-2Vb
CAS No.:
Cat. No.: VC3667556
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Classification and Structural Characteristics of Esculentin-2 Peptides
The Esculentin-2 Subfamily
The Esculentin-2 subfamily comprises several member peptides that share significant structural similarities. Based on available research, these peptides typically contain approximately 37 amino acids and feature a characteristic disulfide bridge near their C-terminal region . This structural element contributes to their antimicrobial properties and stability.
Known Variants of Esculentin-2
Several variants of Esculentin-2 have been identified and characterized from amphibian skin secretions. For instance, Esculentin-2c, identified from the skin secretion of Pelophylax kl. esculentus, displays 95% identity with Esculentin-2b, differing by only two amino acids among the total 37 - specifically Lys13 and Met29 in place of Ala13 and Ile29 of Esculentin-2b .
While specific information about Esculentin-2Vb is limited in the current scientific literature, it would presumably follow the naming convention of other Esculentin-2 variants, indicating it belongs to this subfamily with potential structural similarities to other members.
Molecular Biology and Genetics
Precursor Structure and Gene Expression
Esculentin peptides, including those in the Esculentin-2 subfamily, are typically synthesized as larger precursor proteins that undergo post-translational processing to yield the mature, bioactive peptides. Research using "shotgun" cloning techniques has successfully identified the nucleotide sequences of several Esculentin precursors .
The full-length prepro-peptide sequence typically contains:
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A signal peptide region
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An acidic spacer domain
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The mature peptide sequence located at the C-terminal end
Evolutionary Significance
The Esculentin peptide family demonstrates evolutionary conservation across related frog species, with variations that likely reflect adaptations to different environmental pathogens. The minor amino acid differences between closely related variants (such as those observed between Esculentin-2b and Esculentin-2c) may confer different spectral ranges of antimicrobial activity .
Research Methodologies in Esculentin Peptide Study
Isolation and Identification Techniques
Modern research on amphibian skin peptides employs various techniques for isolation and identification:
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"Shotgun" cloning techniques for obtaining defensive skin secretion peptide sequences
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RACE (Rapid Amplification of cDNA Ends) for identifying full-length precursor sequences
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Mass spectrometry (MS) analysis, including:
Functional Assays
Functional characterization of Esculentin peptides typically includes:
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Antimicrobial activity assays against various bacterial and fungal strains
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Cell migration assays to evaluate wound healing properties
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Cytotoxicity assessments using mammalian cell lines
Challenges and Future Research Directions
Current Limitations
Several challenges exist in the research and development of Esculentin peptides:
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Limited stability in physiological conditions
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Potential immunogenicity
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High production costs compared to conventional antibiotics
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Incomplete characterization of many variants, including potentially Esculentin-2Vb
Future Prospects
Future research directions may include:
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Complete structural and functional characterization of all Esculentin variants, including Esculentin-2Vb
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Development of synthetic analogues with enhanced stability and activity
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Investigation of potential synergistic effects with conventional antibiotics
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Clinical trials to evaluate safety and efficacy in human applications
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